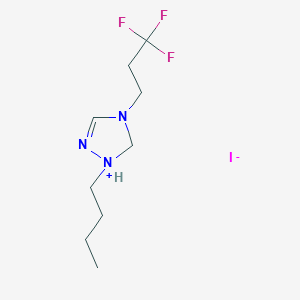![molecular formula C26H22F5N4O6- B14249569 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate CAS No. 185756-46-1](/img/structure/B14249569.png)
4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a nitrophenyl diazenyl group, a pentafluorocyclohexadienyl moiety, and an oxobutanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate typically involves multiple steps:
Formation of the nitrophenyl diazenyl intermediate: This step involves the diazotization of 4-nitroaniline followed by coupling with an appropriate aromatic amine.
Introduction of the pentafluorocyclohexadienyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where the nitrophenyl diazenyl intermediate reacts with a pentafluorocyclohexadienyl halide.
Esterification: The final step involves the esterification of the resulting compound with 4-oxobutanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl diazenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl diazenyl group can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Can be used as a probe to study biological processes involving nitrophenyl diazenyl groups.
Industry
Dyes and Pigments: The compound’s structure suggests potential use in the development of new dyes and pigments with specific color properties.
Catalysts: May serve as a ligand in the development of new catalytic systems.
Mécanisme D'action
The mechanism of action of 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate involves its interaction with molecular targets through its nitrophenyl diazenyl and pentafluorocyclohexadienyl groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate: Similar in structure but with variations in the substituents on the aromatic rings.
4-({1-[2-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate: Similar but with a methyl group instead of an ethyl group.
Uniqueness
The unique combination of the nitrophenyl diazenyl group, pentafluorocyclohexadienyl moiety, and oxobutanoate ester in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
185756-46-1 |
|---|---|
Formule moléculaire |
C26H22F5N4O6- |
Poids moléculaire |
581.5 g/mol |
Nom IUPAC |
4-[1-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl]oxy-4-oxobutanoate |
InChI |
InChI=1S/C26H23F5N4O6/c1-2-34(17-7-3-15(4-8-17)32-33-16-5-9-18(10-6-16)35(39)40)14-13-26(41-20(38)12-11-19(36)37)24(30)22(28)21(27)23(29)25(26)31/h3-10,24H,2,11-14H2,1H3,(H,36,37)/p-1 |
Clé InChI |
QANFTCKCQHCCDY-UHFFFAOYSA-M |
SMILES canonique |
CCN(CCC1(C(C(=C(C(=C1F)F)F)F)F)OC(=O)CCC(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



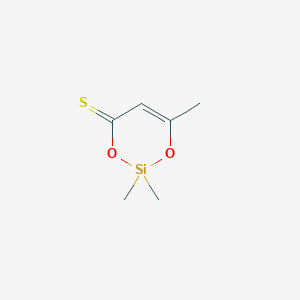
![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)

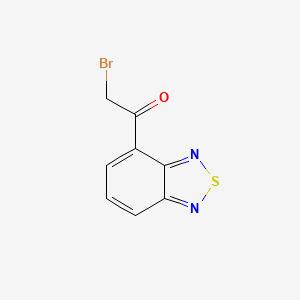
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
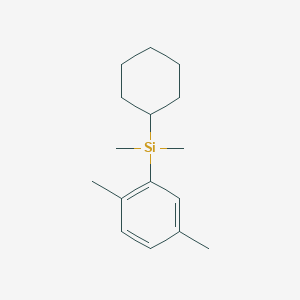
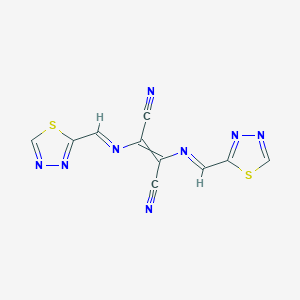
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
